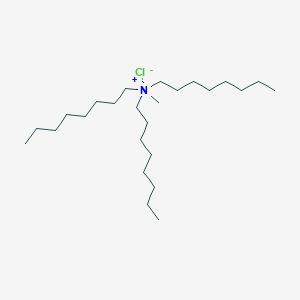
2,4-二氯-3-硝基吡啶
描述
2,4-Dichloro-3-nitropyridine is a compound belonging to the class of organic compounds known as halogenated nitropyridines. These are compounds containing a nitropyridine moiety which is substituted at one or more positions by a halogen atom.
Synthesis Analysis
- The synthesis of related nitropyridine derivatives often involves multistep reactions, including substitution, nitration, ammoniation, and oxidation processes. For example, 2-amino-3-nitropyridine-6-methoxy was synthesized from 2,6-Dichloropyridine through these steps with an overall yield of 60.6% (Fan Kai-qi, 2009).
Molecular Structure Analysis
- Studies on the molecular structure of similar compounds, such as 2-chloro-4-nitropyridine (CNP), involve detailed quantum chemical calculations using methods like density functional theory (DFT) and various basis sets to determine optimized molecular structures, vibrational wavenumbers, and electronic properties (G. Velraj et al., 2015).
Chemical Reactions and Properties
- Chemical reactions of nitropyridine derivatives can involve various processes like hydrogen bonding and aromatic π⋯π stacking interactions. For instance, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile exhibits distinct absorption and fluorescence properties influenced by solvent interactions (Marijana Jukić et al., 2010).
Physical Properties Analysis
- The physical properties of these compounds, such as their vibrational spectra and thermodynamic properties, can be studied through spectroscopic methods and theoretical calculations. These analyses provide insights into the stability and electronic structure of the molecules (V. Arjunan et al., 2012).
Chemical Properties Analysis
- The electronic properties, including HOMO-LUMO energies and global descriptors, can be investigated to understand the reactivity of the compounds. Molecular electrostatic potential maps are calculated to predict reactive sites, and hyperpolarizability values can be determined to assess non-linear optical properties (G. Velraj et al., 2015).
科学研究应用
-
Synthesis and Reactions of Nitropyridines
- Application Summary : Nitropyridines, including 2,4-Dichloro-3-nitropyridine, are used in the synthesis of various organic compounds. The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine .
- Methods of Application : The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
- Results or Outcomes : From this process, a series of 2-substituted-5-nitro-pyridines has been synthesized. 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .
-
Synthesis and Application of Trifluoromethylpyridines
- Application Summary : Trifluoromethylpyridine (TFMP) derivatives, including 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), are used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
- Methods of Application : Various methods of synthesizing 2,3,5-DCTF have been reported .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
-
Synthesis of Quinoline Derivatives
- Application Summary : 2,4-Dichloro-3-nitropyridine has been used for the synthesis of quinoline derivatives that have potential applications in autoimmune diseases or cancer .
- Methods of Application : The specific methods of synthesis are not provided in the source, but typically involve reactions with nucleophilic groups such as amines, alcohols, and thiols .
- Results or Outcomes : The synthesized quinoline derivatives have potential applications in the treatment of autoimmune diseases or cancer .
-
Inhibition of Tumor Necrosis Factor Alpha (TNFα) Production
- Application Summary : 2,4-Dichloro-3-nitropyridine has been found to be an inhibitor of tumor necrosis factor alpha (TNFα) production by LPS stimulated human monocytes .
- Methods of Application : The specific methods of application are not provided in the source, but typically involve in vitro assays with human monocytes .
- Results or Outcomes : The inhibition of TNFα production could potentially have therapeutic applications in conditions where TNFα is overproduced, such as in certain inflammatory and autoimmune diseases .
-
- Application Summary : 2,4-Dichloro-3-nitropyridine is a reactant in the discovery of Imigliptin, a novel selective dipeptidyl peptidase IV (DPP-4) inhibitor used in the treatment of type 2 diabetes .
- Methods of Application : The specific methods of synthesis are not provided in the source, but typically involve reactions with nucleophilic groups such as amines, alcohols, and thiols .
- Results or Outcomes : The synthesized Imigliptin has potential applications in the treatment of type 2 diabetes .
-
Synthesis of Bicyclooxacalixhetarene
- Application Summary : 2,6-Dichloro-3-nitropyridine, a compound similar to 2,4-Dichloro-3-nitropyridine, has been used as a starting reagent in the preparation of bicyclooxacalixhetarene .
- Methods of Application : The specific methods of synthesis are not provided in the source .
- Results or Outcomes : The synthesized bicyclooxacalixhetarene has potential applications in various fields of chemistry .
安全和危害
未来方向
属性
IUPAC Name |
2,4-dichloro-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXYIHGMYDJHEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441383 | |
| Record name | 2,4-Dichloro-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-3-nitropyridine | |
CAS RN |
5975-12-2 | |
| Record name | 2,4-Dichloro-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichloro-3-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3,9-Bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B57288.png)






